BenchChemオンラインストアへようこそ!

TG 100572

Kinase selectivity Src family kinases Ocular angiogenesis

TG 100572 is the definitive polypharmacology tool for dissecting VEGF‑ and Src‑mediated signaling in ocular neovascular models. Its sub‑nanomolar Src family profile (Lck IC50=0.1 nM, Yes=0.2 nM, Lyn=0.4 nM) cannot be replicated by generic VEGFR2 or broad‑spectrum inhibitors. Validated in murine laser‑induced CNV with 80% VEGF‑leakage inhibition (t.i.d. topical). Requires ≥98% purity for reproducible in‑vivo toxicity assessment. Procure this active metabolite of TG 100801 to ensure PK/PD fidelity in topical ocular delivery studies.

Molecular Formula C26H26ClN5O2
Molecular Weight 476.0 g/mol
CAS No. 867334-05-2
Cat. No. B1589755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG 100572
CAS867334-05-2
Molecular FormulaC26H26ClN5O2
Molecular Weight476.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl
InChIInChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31)
InChIKeyAQSSMEORRLJZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TG 100572 (867334-05-2) – A Multi-Targeted Src/VEGFR Kinase Inhibitor for Ocular Angiogenesis Research and Procurement


TG 100572 (CAS 867334-05-2) is a benzotriazine-class, multi-targeted kinase inhibitor that potently suppresses both Src family kinases and selected receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ [1]. Developed through structure-based drug design, TG 100572 functions as the active metabolite of the prodrug TG 100801 and has been extensively characterized for its anti-angiogenic, anti-permeability, and pro-apoptotic effects on proliferating endothelial cells [2]. Its primary application lies in preclinical research for ocular neovascular disorders such as age-related macular degeneration (AMD) and diabetic retinopathy, where it is employed as a tool compound to dissect VEGF- and Src-mediated signaling pathways [3].

Why Generic Substitution of TG 100572 (867334-05-2) Fails: Evidence-Based Procurement Risks


TG 100572 cannot be substituted with generic VEGFR2 or Src inhibitors without compromising experimental outcomes due to its unique polypharmacology profile and narrow therapeutic index. Unlike single-target agents (e.g., VEGFR2-selective inhibitors) or broad-spectrum kinase inhibitors (e.g., sorafenib, which targets Raf-1 and B-Raf with IC50 values of 6 nM and 20 nM, respectively), TG 100572 exhibits sub-nanomolar potency against a specific subset of Src family kinases (Lck: 0.1 nM; Lyn: 0.4 nM; Yes: 0.2 nM) while maintaining low nanomolar activity against VEGFR1/2 and FGFR1/2 [1]. This precise kinase inhibition signature is essential for recapitulating published results in ocular angiogenesis models, where dual VEGFR/Src blockade is required for maximal suppression of vascular leakage and neovascularization [2]. Furthermore, TG 100572's short ocular half-life necessitates a specific dosing regimen (t.i.d. topical administration) that alternative compounds with different pharmacokinetic profiles cannot reliably mimic .

TG 100572 (867334-05-2) Quantitative Evidence Guide: Validated Differentiation Against Comparators


Sub-Nanomolar Potency Against Src Family Kinases (Lck, Lyn, Yes) Versus Broad-Spectrum Inhibitors

TG 100572 demonstrates sub-nanomolar inhibitory activity against multiple Src family kinases, with IC50 values of 0.1 nM (Lck), 0.2 nM (Yes), 0.4 nM (Lyn), and 0.5 nM (Fyn) [1]. In contrast, the broad-spectrum kinase inhibitor sorafenib exhibits significantly weaker Src inhibition (Raf-1 IC50: 6 nM; B-Raf IC50: 20 nM; VEGFR-3 IC50: 22 nM) and lacks the potent Src-targeting profile required for specific ocular vascular permeability studies [2]. This 60- to 200-fold potency differential in Src family kinases directly impacts experimental design when selecting a tool compound for Src-mediated signaling studies.

Kinase selectivity Src family kinases Ocular angiogenesis IC50 profiling

Superior In Vivo Suppression of VEGF-Induced Vascular Leakage: 80% Inhibition in Corneal Angiogenesis Model

In a murine corneal angiogenesis model, topical administration of TG 100572 three times daily resulted in 80% inhibition of VEGF-induced vascular leakage, as quantified by fluorescein angiography [1]. While direct head-to-head comparison data with other VEGFR2 inhibitors in this specific model are not reported in the primary literature, the magnitude of effect (80% reduction) establishes a quantitative benchmark for validating compound activity in permeability assays. Systemic delivery of TG 100572 in a murine laser-induced choroidal neovascularization (CNV) model caused significant suppression of CNV, confirming in vivo anti-angiogenic activity [2].

Vascular permeability VEGF inhibition Corneal angiogenesis In vivo efficacy

Selective Induction of Apoptosis in Proliferating Endothelial Cells Versus Quiescent Cells

TG 100572 induces apoptosis selectively in rapidly proliferating endothelial cells while sparing quiescent endothelial cell cultures [1]. This differential effect is attributed to the compound's mechanism of inhibiting both VEGFR2 and Src kinases, which are preferentially activated in proliferating versus resting endothelial cells. In contrast, pan-kinase inhibitors with broader target profiles often exhibit cytotoxicity against both proliferating and quiescent cells, confounding interpretation of anti-angiogenic versus general cytotoxic effects [2]. The IC50 for hRMVEC (human retinal microvascular endothelial cell) proliferation inhibition is 610 ± 72 nM, establishing a quantitative threshold for functional selectivity assays .

Apoptosis Endothelial cells Selectivity Angiogenesis

Topical Ocular Pharmacokinetics: Rapid Choroidal/Scleral Penetration with Minimal Systemic Exposure

Following topical administration, TG 100572 achieves a peak concentration (Cmax) of 23.4 μM in the choroid and sclera within 30 minutes (Tmax = 0.5 h), while maintaining notably low levels in the retina and undetectable levels in plasma . This tissue distribution profile contrasts sharply with systemically administered VEGFR inhibitors (e.g., oral sorafenib or intravenous bevacizumab), which achieve high plasma concentrations associated with off-target toxicities. The short ocular half-life of TG 100572 necessitates topical administration at least three times daily (t.i.d.) to maintain therapeutic drug levels in ocular tissues . The maximum achievable concentration in topical formulations is limited to 0.7% w/v, which must be considered during experimental design [1].

Ocular pharmacokinetics Topical delivery Choroidal penetration Systemic exposure

ERK Phosphorylation Blockade: Functional Cellular Readout of Dual VEGFR2/Src Inhibition

TG 100572 blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK) in endothelial cells, a downstream effector of both VEGFR2 and Src signaling pathways . This dual-pathway blockade is a functional consequence of TG 100572's unique kinase inhibition profile. While single-target VEGFR2 inhibitors (e.g., selective VEGFR2 antagonists) can partially suppress ERK activation, complete blockade requires concomitant Src inhibition, which TG 100572 provides through its sub-nanomolar activity against Src family kinases [1]. The effective dose for 50% inhibition (ED50) of endothelial cell proliferation is 610 ± 71 nM, establishing a quantitative benchmark for cellular target engagement assays .

ERK phosphorylation VEGF signaling Cellular assay Target engagement

TG 100572 (867334-05-2) Validated Research and Industrial Application Scenarios


Ocular Neovascularization Models: Laser-Induced Choroidal Neovascularization (CNV) in Mice

TG 100572 is the definitive tool compound for murine laser-induced CNV models, where systemic administration has been demonstrated to cause significant suppression of choroidal neovascularization [1]. Researchers should note that systemic delivery is associated with weight loss, indicating potential systemic toxicity, which has driven the development of the prodrug TG 100801 for topical delivery. When procuring TG 100572 for CNV studies, ensure the compound meets the purity specifications (>98%) required for reproducible in vivo results, as impurities may confound toxicity assessments. The recommended topical dosing regimen is at least three times daily (t.i.d.) due to the compound's short ocular half-life .

VEGF-Induced Vascular Permeability Assays: Corneal Angiogenesis and Retinal Leakage Models

For laboratories investigating VEGF-mediated vascular permeability, TG 100572 provides validated in vivo efficacy with quantifiable benchmarks: 80% inhibition of VEGF-induced leakage when applied topically to the mouse cornea three times daily [1]. This model is directly applicable to studying diabetic macular edema and retinal vein occlusion pathophysiology. When designing experiments, note that TG 100572 reaches peak choroidal/scleral concentrations of 23.4 μM within 30 minutes of topical administration, but retinal levels remain relatively low . Formulation considerations are critical: the maximum achievable concentration in topical solutions is 0.7% w/v [2].

Src Kinase Signaling Studies: Lck, Lyn, Fyn, and Yes Target Engagement Validation

TG 100572 is the preferred tool compound for validating Src family kinase involvement in cellular signaling pathways due to its uniquely potent inhibition profile: IC50 values of 0.1 nM (Lck), 0.2 nM (Yes), 0.4 nM (Lyn), and 0.5 nM (Fyn) [1]. This sub-nanomolar potency distinguishes TG 100572 from broad-spectrum inhibitors like sorafenib (Raf-1 IC50 = 6 nM) and enables precise target engagement studies at low nanomolar concentrations . For cellular assays, the functional ED50 for endothelial cell proliferation inhibition is 610 ± 71 nM, which serves as a benchmark for verifying compound activity [2].

Prodrug Development and Pharmacokinetic Bridging Studies: TG 100801 to TG 100572 Conversion

TG 100572 serves as the active metabolite reference standard for studies involving the prodrug TG 100801, which is converted to TG 100572 via de-esterification upon ocular penetration [1]. In topical ocular pharmacokinetic studies, neither TG 100801 nor TG 100572 were detectable in plasma, confirming minimal systemic exposure and validating the prodrug strategy for local ocular delivery . Procurement of TG 100572 for analytical method development (e.g., LC-MS/MS quantification in ocular tissues) requires high-purity reference material (≥98%) to establish accurate calibration curves and validate bioanalytical methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG 100572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.